Tert-butyl 3-bromo-1h-indole-1-carboxylate
CAS No.: 143259-56-7
Cat. No.: VC21156263
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143259-56-7 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | tert-butyl 3-bromoindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 |
| Standard InChI Key | DMNYMGSBBRRGOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br |
Introduction
Chemical Structure and Properties
Tert-butyl 3-bromo-1H-indole-1-carboxylate consists of an indole core with specific substitutions that define its chemical behavior. The molecular structure includes a bromine atom at the 3-position of the indole ring and a tert-butyl carboxylate group attached to the nitrogen atom, which serves as a protecting group for the indole nitrogen .
Basic Chemical Identifiers
The compound is characterized by several chemical identifiers that uniquely define its structure and composition, as detailed in the following table:
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are relevant for its handling, storage, and applications in chemical synthesis:
Synthetic Methods and Production
The synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate typically involves the protection of the nitrogen atom in 3-bromoindole using di-tert-butyl dicarbonate (Boc₂O) under appropriate reaction conditions. This protection strategy is commonly employed in indole chemistry to prevent undesired reactions at the indole nitrogen during subsequent transformations.
General Synthetic Approach
The general synthetic route involves:
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Starting with 3-bromoindole as the primary precursor
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Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate
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Purification of the product through appropriate chromatographic or crystallization techniques
The reaction typically requires base catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine, and is usually conducted in aprotic solvents like dichloromethane or tetrahydrofuran at moderate temperatures.
Chemical Reactivity and Transformations
The chemical structure of tert-butyl 3-bromo-1H-indole-1-carboxylate enables it to participate in a diverse range of chemical reactions, particularly those involving the bromine substituent at the 3-position and transformations of the carbamate functional group.
Key Reaction Patterns
Several significant reaction patterns have been identified for this compound:
Nucleophilic Substitution Reactions
The bromine atom at the 3-position serves as an excellent leaving group, enabling the compound to undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and other nucleophilic species. These reactions lead to the formation of 3-substituted indole derivatives with potential applications in medicinal chemistry and materials science .
Cross-Coupling Reactions
The compound can participate in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, where the bromine atom is replaced by carbon-based substituents through metal-catalyzed processes. These reactions are particularly valuable for installing aryl, heteroaryl, or alkyl groups at the 3-position of the indole core .
Reductive Elimination
Under specific reducing conditions, the compound can undergo reductive elimination reactions that result in the removal of the bromine atom. This transformation is useful for generating the parent indole structure or as part of more complex synthetic sequences .
Ester Hydrolysis
The tert-butyloxycarbonyl (Boc) protecting group can be cleaved under acidic conditions (typically using trifluoroacetic acid or hydrochloric acid) to regenerate the free indole NH. This deprotection step is frequently employed in synthetic sequences to unmask the indole nitrogen at strategic points .
Other Transformations
Additional reactions include aromatic substitution reactions, reduction of the ester moiety to the corresponding alcohol under strong reducing conditions, and potential cyclization reactions involving the indole ring system .
Applications and Significance
Tert-butyl 3-bromo-1H-indole-1-carboxylate serves multiple functions in chemical research and development, particularly in synthetic organic chemistry and drug discovery.
Role as a Synthetic Intermediate
The compound functions as a versatile building block for constructing more complex molecular structures. Its bromine substituent provides a reactive handle for further functionalization, while the Boc protecting group prevents undesired side reactions at the indole nitrogen during synthetic manipulations.
Medicinal Chemistry Applications
Indole derivatives, including those derived from tert-butyl 3-bromo-1H-indole-1-carboxylate, are prevalent structural motifs in numerous bioactive compounds and pharmaceuticals. The functionalization of the 3-position of the indole ring often leads to compounds with interesting biological activities, making this bromoindole derivative a valuable starting material in medicinal chemistry research.
Material Science
Modified indole structures derived from this compound may also find applications in materials science, particularly in the development of optical materials, conductive polymers, and other functional materials that leverage the electronic properties of the indole core.
Analytical Methods and Characterization
The identification and purity assessment of tert-butyl 3-bromo-1H-indole-1-carboxylate typically involve various analytical techniques that provide complementary information about its structure and composition.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a primary tool for structural confirmation, with characteristic signals for the indole ring protons, the tert-butyl group, and carbon atoms within the molecule.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the structure, typically showing a characteristic isotope pattern due to the presence of bromine.
Infrared (IR) spectroscopy reveals functional group information, with characteristic absorption bands for the carbamate carbonyl group, aromatic C=C stretching, and other structural features.
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